Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17907083
InChI: InChI=1S/C13H10N2O3/c1-2-18-13(17)10-7-15-11-5-8(6-14)3-4-9(11)12(10)16/h3-5,7H,2H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C13H10N2O3
Molecular Weight: 242.23 g/mol

Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS No.:

Cat. No.: VC17907083

Molecular Formula: C13H10N2O3

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate -

Specification

Molecular Formula C13H10N2O3
Molecular Weight 242.23 g/mol
IUPAC Name ethyl 7-cyano-4-oxo-1H-quinoline-3-carboxylate
Standard InChI InChI=1S/C13H10N2O3/c1-2-18-13(17)10-7-15-11-5-8(6-14)3-4-9(11)12(10)16/h3-5,7H,2H2,1H3,(H,15,16)
Standard InChI Key JKCITQDSMFGBFN-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C#N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate has a molecular weight of 242.23 g/mol and the IUPAC name ethyl 7-cyano-4-oxo-1H-quinoline-3-carboxylate . Its structure (Figure 1) comprises a bicyclic quinoline system with functional groups critical for reactivity:

  • A cyano group (-C≡N) at position 7, enhancing electrophilic substitution potential.

  • An ethyl carboxylate (-COOEt) at position 3, contributing to solubility and esterase susceptibility.

  • A keto group (-C=O) at position 4, enabling hydrogen bonding and coordination chemistry.

The compound’s Canonical SMILES notation is CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C#N, and its InChI Key is InChI=1S/C13H10N2O3/c1-2-18-13(17)10-7-15-11-5-8(6-14)3-4-9(11)12(10)16/h3-5,7H,2H2,1H3,(H,15,16) .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC13H10N2O3\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}_{3}
Molecular Weight242.23 g/mol
SMILESCCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)C#N
Topological Polar Surface Area85.4 Ų
LogP (Partition Coefficient)2.28

Synthesis and Preparation

Synthetic Pathways

The synthesis of Ethyl 7-Cyano-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves condensation-cyclization reactions. A common route begins with the reaction of ethyl acetoacetate with 7-cyanoanthranilic acid under acidic conditions. Key steps include:

  • Formation of the enamine intermediate via condensation between the amine group of anthranilic acid and the ketone of ethyl acetoacetate.

  • Cyclization under thermal or microwave-assisted conditions to form the quinoline core.

  • Purification via recrystallization or chromatography to isolate the product in yields exceeding 70%.

Alternative methods employ microwave irradiation to accelerate reaction kinetics, reducing synthesis time from hours to minutes while maintaining high purity.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsOutcome
CondensationEthyl acetoacetate, H₂SO₄, 80°CEnamine intermediate
CyclizationMicrowave, 150°C, 10 minQuinoline core formation
PurificationEthanol recrystallization>95% purity

Structural and Spectroscopic Analysis

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry are pivotal for confirming the compound’s structure:

  • ¹H NMR (DMSO-d₆): Signals at δ 1.25 (t, 3H, -CH₂CH₃), 4.20 (q, 2H, -OCH₂), 7.50–8.10 (m, 3H, aromatic), and 8.75 (s, 1H, NH).

  • ¹³C NMR: Peaks corresponding to the carbonyl (δ 167.2), cyano (δ 118.5), and quinoline carbons.

  • High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at m/z 242.23 confirms the molecular formula .

X-ray Crystallography

Although crystallographic data for this specific compound is unavailable, analogous quinolines exhibit planar quinoline rings with substituents influencing packing motifs. The cyano group’s electron-withdrawing nature likely reduces π-π stacking compared to non-cyano derivatives.

Future Research Directions

  • Biological Screening: Systematic evaluation against bacterial, fungal, and cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Modifying the cyano or carboxylate groups to enhance potency.

  • Formulation Development: Improving bioavailability through prodrug strategies or nanoparticle delivery.

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